molecular formula C25H30FN3O3S2 B11095438 6-[(2Z)-2-[(4-fluorophenyl)imino]-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]hexan-1-ol

6-[(2Z)-2-[(4-fluorophenyl)imino]-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]hexan-1-ol

Cat. No.: B11095438
M. Wt: 503.7 g/mol
InChI Key: HHRIXZHSAXUAJX-UHFFFAOYSA-N
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Description

6-{2-[(4-FLUOROPHENYL)IMINO]-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-3-YL}-1-HEXANOL is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a fluorophenyl group, and a pyrrolidinylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{2-[(4-FLUOROPHENYL)IMINO]-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-3-YL}-1-HEXANOL typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated reagents and catalysts to ensure the selective incorporation of the fluorophenyl group.

    Attachment of the Pyrrolidinylsulfonyl Group: This step requires the use of sulfonylating agents and suitable reaction conditions to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of robust catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-{2-[(4-FLUOROPHENYL)IMINO]-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-3-YL}-1-HEXANOL can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metal catalysts.

    Solvents: Common solvents include dichloromethane, methanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

6-{2-[(4-FLUOROPHENYL)IMINO]-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-3-YL}-1-HEXANOL has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-{2-[(4-FLUOROPHENYL)IMINO]-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-3-YL}-1-HEXANOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-[(1E)-2-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-[METHYL(METHYLSULFONYL)AMINO]-5-PYRIMIDINYL]ETHENYL]-2,2-DIMETHYL-1,3-DIOXANE-4-ACETIC ACID: A compound with a similar fluorophenyl group and sulfonyl functionality.

    4-[(4-(2-FLUOROPHENYL)PIPERAZIN-1-YL)METHYL]-6-IMINO-N-(NAPHTHALEN-2-YL)-1,3,5-TRIAZIN-2-AMINE: Another compound with a fluorophenyl group and imino functionality.

Uniqueness

6-{2-[(4-FLUOROPHENYL)IMINO]-4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1,3-THIAZOL-3-YL}-1-HEXANOL is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H30FN3O3S2

Molecular Weight

503.7 g/mol

IUPAC Name

6-[2-(4-fluorophenyl)imino-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-3-yl]hexan-1-ol

InChI

InChI=1S/C25H30FN3O3S2/c26-21-9-11-22(12-10-21)27-25-29(17-3-1-2-6-18-30)24(19-33-25)20-7-13-23(14-8-20)34(31,32)28-15-4-5-16-28/h7-14,19,30H,1-6,15-18H2

InChI Key

HHRIXZHSAXUAJX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=NC4=CC=C(C=C4)F)N3CCCCCCO

Origin of Product

United States

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